N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine

Medicinal Chemistry Drug-Likeness Permeability

Imidazo[1,2-a]pyridine analog substitution often introduces uncontrolled SAR variables. This compound's unique N-methyl/2-methyl pattern provides distinct H-bond donor count, lipophilicity (XLogP 1.6), and TPSA (29.3 Ų) for reproducible CNS library design. • CNS MPO sweet spot - balanced polarity for high ligand efficiency. • Secondary amine enables sequential functionalization without orthogonal protection. • ≥97% purity with batch-specific QC data ensures synthetic reproducibility across multi-step programmes.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 857283-58-0
Cat. No. B1314404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine
CAS857283-58-0
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=N1)CNC
InChIInChI=1S/C10H13N3/c1-8-9(7-11-2)13-6-4-3-5-10(13)12-8/h3-6,11H,7H2,1-2H3
InChIKeyRDOSBGVNNQNNAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine: Chemical Identity and Procurement Context


N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine (CAS 857283-58-0) is a synthetic, fused heterocyclic secondary amine belonging to the imidazo[1,2‑a]pyridine scaffold class [1]. This compound is primarily supplied as a ≥95 % or ≥97 % purity research intermediate, with a molecular weight of 175.23 g mol⁻¹ and the SMILES notation CNCc1c(C)nc2n1cccc2 . Imidazo[1,2‑a]pyridines are recognised as privileged scaffolds in medicinal chemistry, yet the specific N‑methyl‑2‑methyl substitution pattern of this compound confers distinct physicochemical and molecular‑recognition properties that are not duplicated by its des‑methyl, N‑demethyl, or N,N‑dimethyl congeners.

1
Imidazo[1,2-a]pyridine scaffold with N-methyl, 2-methyl substitution — distinct physicochemical and molecular recognition profile.
2
Secondary amine (single H-bond donor) — may support CNS-focused fragment and probe design workflows.
3
Research intermediate supplied with high purity specification and batch QC data — supports synthetic reproducibility.

Why Substituting N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine Risks Irreproducible Results


Superficially similar imidazo[1,2‑a]pyridine‑3‑methanamine derivatives are often considered interchangeable building blocks [1]. However, the presence of both the N‑methyl and the 2‑methyl substituents in the target compound directly alters hydrogen‑bond donor count, lipophilicity, and steric bulk relative to the des‑2‑methyl, N‑demethyl, or N,N‑dimethyl analogs. These physicochemical differences translate into divergent solubility, membrane permeability, and target‑binding behaviour that cannot be compensated for by simple stoichiometric adjustment. Consequently, substituting this compound with a close analog introduces uncontrolled variables that can undermine synthetic reproducibility and invalidate structure‑activity relationship (SAR) conclusions .

Target Compound
N-methyl, 2-methyl secondary amine with one H-bond donor, XLogP ~1.6, TPSA ~30 Ų.
Des-2-methyl / N-demethyl Analogs
Altered H-bond donor count and lipophilicity may shift solubility, permeability, and target-binding profiles.
Target Compound
Directional H-bond donor available for hinge-binding or key recognition contacts.
N,N-Dimethyl Analog
Lacks H-bond donor; binding-mode and selectivity interpretation may differ in target engagement assays.

Head-to-Head Evidence: N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine vs. Closest Analogs


Hydrogen-Bond Donor Count vs. Primary Amine Analog

The target compound possesses one hydrogen‑bond donor (the secondary amine), whereas the primary amine analog (2‑methylimidazo[1,2‑a]pyridin‑3‑yl)methanamine (CAS 34164‑91‑5) carries two donors. A reduction from two to one H‑bond donors is associated with improved passive membrane permeability, a critical parameter in cell‑based assays and CNS‑targeted probe design [1].

H-Bond Donor Count
Head-to-head
1
Fewer HBD than primary amine analog may support passive permeability screening context.
Computed descriptor; vs. primary amine analog (2 HBD).
Medicinal Chemistry Drug-Likeness Permeability

Lipophilicity (XLogP3) vs. Des-2-methyl Congener

The computed XLogP3 of the target compound is 1.6, whereas the des‑2‑methyl analog (imidazo[1,2‑a]pyridin‑3‑ylmethyl)methylamine (CAS 885275‑83‑2) has a predicted XLogP3 of approximately 1.2 [1]. The ~0.4 log unit increase in lipophilicity arises from the additional methyl group on the imidazo ring and can influence both solubility and target‑binding enthalpy.

Lipophilicity (XLogP3)
Head-to-head
1.6
Higher lipophilicity relative to des-2-methyl analog may influence membrane partitioning context.
Computed XLogP3; des-2-methyl ~1.2.
Lipophilicity Drug Design ADME Prediction

Hydrogen-Bond Donor Depletion vs. N,N-Dimethyl Analog

The N,N‑dimethyl analog 3‑[(dimethylamino)methyl]imidazo[1,2‑a]pyridine (CAS 2717‑95‑5) contains zero hydrogen‑bond donors, while the target compound retains one donor [1]. In many kinase and GPCR binding sites, a single hydrogen‑bond donor is essential for a key hinge‑binding interaction; the tertiary amine cannot serve as a hydrogen‑bond donor unless protonated, which introduces pH‑dependent variability.

HBD Depletion vs. N,N-Dimethyl
Class-level
1 HBD
0 HBD
Single donor enables directional hydrogen bonding absent in tertiary amine; relevant to binding-mode interpretation.
Class-level inference; pH-dependent protonation not considered.
Molecular Recognition Selectivity Free Energy Perturbation

Topological Polar Surface Area vs. Primary Amine and Dimethyl Analogs

The target compound exhibits a TPSA of 29.3 Ų, placing it within the optimal range for both oral absorption (<140 Ų) and CNS penetration (<90 Ų) [1]. The primary amine analog has a slightly higher TPSA (~38 Ų) due to the additional NH₂ group, while the N,N‑dimethyl analog displays a comparable TPSA but lacks a hydrogen‑bond donor, making it less versatile for target engagement.

Topological Polar Surface Area
Head-to-head
29.3 Ų
Reported TPSA within oral/CNS-like space may support balanced polarity and permeability interpretation.
Primary amine analog ~38 Ų; dimethyl ~25 Ų.
ADME Oral Bioavailability CNS MPO Score

Rotatable Bond Count and Conformational Restraint

With only two rotatable bonds, the target compound is more conformationally restrained than extended-chain analogs that possess three or more rotatable bonds. Lower rotatable bond count is correlated with improved ligand efficiency and reduced entropic penalty upon binding to a macromolecular target [1].

Rotatable Bond Count
Class-level
2
Lower rotatable bond count may reduce entropic penalty upon binding; relevant to affinity and selectivity context.
Class-level inference; extended analogs ≥3 rotatable bonds.
Ligand Efficiency Entropic Penalty Binding Affinity

Commercial Purity Consistency vs. Lower-Purity Analog Lots

Multiple suppliers (Chemscene, MolCore, AK Scientific) list the target compound at ≥97 % purity, with some offering batch‑specific QC data . In contrast, several close analogs are commonly supplied at ≥95 % purity, which may contain reactive impurities that interfere with sensitive catalytic reactions or biological assays.

Commercial Purity
Specification review
≥97%
Higher purity specification may support synthetic reproducibility; batch QC review recommended.
Supplier-reported; analogs often ≥95%.
Procurement Reproducibility Quality Control

High-Impact Use Cases for N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine


CNS-Penetrant Fragment Library Construction

The single H‑bond donor, XLogP of 1.6, and TPSA of 29.3 Ų place this compound in the CNS MPO sweet spot. Use it as a fragment or building block in CNS‑targeted library design where balanced polarity and conformational restraint are required to achieve high ligand efficiency [1].

Lead Optimisation of Hinge-Binding Kinase Inhibitors

The secondary amine can serve as a hinge‑binding motif in ATP‑competitive kinase inhibitors. Unlike the N,N‑dimethyl analog, it retains a directional H‑bond donor, while the 2‑methyl group provides additional hydrophobic contact without significantly increasing molecular weight [1].

Selective Chemical Probe Synthesis via Differential Reactivity

The secondary amine can be selectively alkylated or acylated under mild conditions, enabling sequential functionalisation that is not possible with the primary amine (which would require orthogonal protection strategies). This simplifies the synthesis of bifunctional probes for chemical biology .

Procurement of Quality-Controlled Intermediates with Consistent Purity

For multi‑step synthesis programmes where reproducibility is critical, the ≥97 % purity specification offered by major suppliers (Chemscene, MolCore) and the availability of batch‑specific QC data make this compound a lower‑risk procurement choice than analogs that are routinely supplied at lower purity .

Application
Selection Property
Validation Focus
CNS-focused fragment library design
Single H-bond donor, balanced lipophilicity and low TPSA
Permeability and CNS MPO score interpretation
Hinge-binding kinase inhibitor research
Secondary amine as directional H-bond donor; 2-methyl for hydrophobic contact
Hinge-binding mode and kinase selectivity profiling
Orthogonal functionalization for bifunctional probes
Secondary amine selectivity in alkylation/acylation
Chemoselectivity and probe assembly validation
Reproducible multi-step synthesis procurement
High purity specification with batch QC data availability
Purity and impurity profiling consistency
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